N~3~-(3-MORPHOLINOPROPYL)-5-PHENYL-3-ISOXAZOLECARBOXAMIDE
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Overview
Description
N~3~-(3-MORPHOLINOPROPYL)-5-PHENYL-3-ISOXAZOLECARBOXAMIDE is a chemical compound known for its unique structure and properties. It contains a morpholine ring, a phenyl group, and an isoxazole ring, making it a versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(3-MORPHOLINOPROPYL)-5-PHENYL-3-ISOXAZOLECARBOXAMIDE typically involves the reaction of 3-(4-morpholinyl)propylamine with 5-phenyl-3-isoxazolecarboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized for yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N~3~-(3-MORPHOLINOPROPYL)-5-PHENYL-3-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N~3~-(3-MORPHOLINOPROPYL)-5-PHENYL-3-ISOXAZOLECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N3-(3-MORPHOLINOPROPYL)-5-PHENYL-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[2,5-Diethoxy-4-({[3-(4-morpholinyl)propyl]carbamothioyl}amino)phenyl]benzamide
- N-isopropyl-N’-[3-(4-morpholinyl)propyl]ethanediamide
- N-[3-(4-morpholinyl)propyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide
Uniqueness
N~3~-(3-MORPHOLINOPROPYL)-5-PHENYL-3-ISOXAZOLECARBOXAMIDE stands out due to its unique combination of a morpholine ring, phenyl group, and isoxazole ring. This structure imparts specific chemical and biological properties that make it valuable in various research and industrial applications .
Properties
Molecular Formula |
C17H21N3O3 |
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Molecular Weight |
315.37g/mol |
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-5-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C17H21N3O3/c21-17(18-7-4-8-20-9-11-22-12-10-20)15-13-16(23-19-15)14-5-2-1-3-6-14/h1-3,5-6,13H,4,7-12H2,(H,18,21) |
InChI Key |
YUGWEICZKZBDGT-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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